
5-Isopropyl-5-(2-methylallyl)barbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-5-(2-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties and have been used in medicine for their central nervous system depressant effects .
Preparation Methods
The synthesis of 5-Isopropyl-5-(2-methylallyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid. The reaction conditions often include the use of strong bases such as sodium hydride or sodium amide to deprotonate the barbituric acid, followed by the addition of isopropyl and 2-methylallyl halides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Isopropyl-5-(2-methylallyl
Properties
CAS No. |
67051-39-2 |
|---|---|
Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-(2-methylprop-2-enyl)-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-6(2)5-11(7(3)4)8(14)12-10(16)13-9(11)15;/h7H,1,5H2,2-4H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
CAEOOUSYUIEIMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


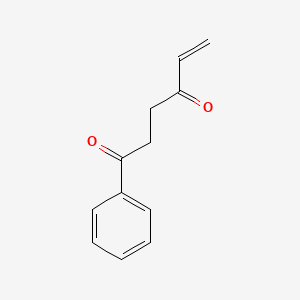
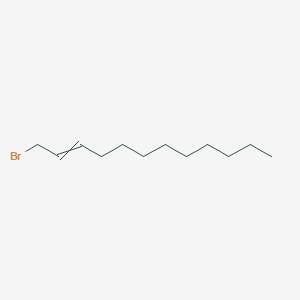
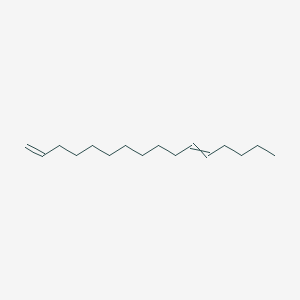
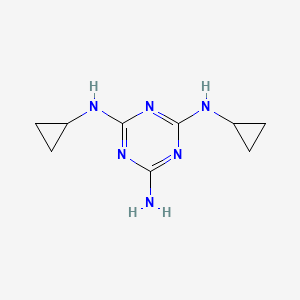
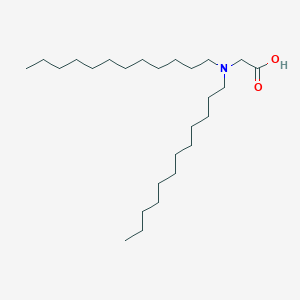
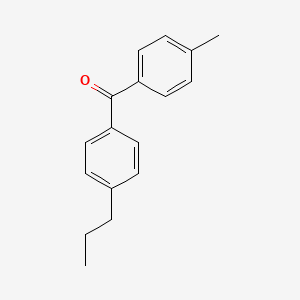



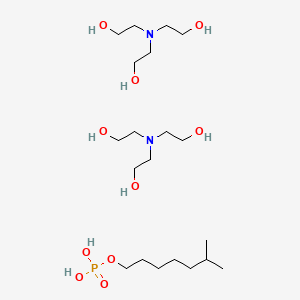


![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)
![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
